

(Tetrahydrofuran-3-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanamine

Cat. No.: B069705

[Get Quote](#)

An In-Depth Technical Guide to **(Tetrahydrofuran-3-yl)methanamine**: Properties, Synthesis, and Applications

Abstract

(Tetrahydrofuran-3-yl)methanamine, a bifunctional organic compound featuring a saturated tetrahydrofuran (THF) ring and a primary aminomethyl group, serves as a critical structural motif and versatile building block in modern organic synthesis. Its unique combination of a polar, rigid cyclic ether and a nucleophilic primary amine makes it an invaluable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its core molecular properties, details validated synthetic protocols with mechanistic insights, outlines methods for analytical characterization, and explores its significant applications in drug discovery and the synthesis of commercially important molecules like the insecticide Dinotefuran. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Core Molecular Profile

(Tetrahydrofuran-3-yl)methanamine is a colorless to light yellow liquid distinguished by its unique molecular architecture. The tetrahydrofuran ring provides a stable, polar scaffold that can influence the solubility and pharmacokinetic properties of larger molecules, while the primary amine offers a reactive site for a multitude of chemical transformations.[\[1\]](#)[\[2\]](#)

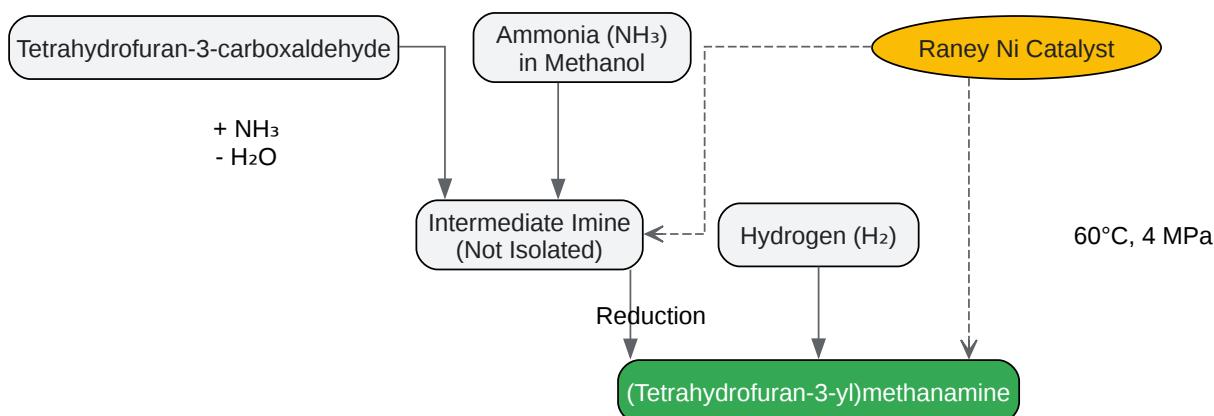
Chemical Identity

The fundamental identifiers for **(Tetrahydrofuran-3-yl)methanamine** are summarized below.

Identifier	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO	[2][3][4][5][6]
Molecular Weight	101.15 g/mol	[4][5][7][8]
CAS Number	165253-31-6	[3][4][6][7][8]
IUPAC Name	(Oxolan-3-yl)methanamine	[4]
Common Synonyms	3-Aminomethyltetrahydrofuran; 3-Aminomethyl-THF; C- (Tetrahydrofuran-3- yl)methylamine	[2][3][9]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification.


Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	
Boiling Point	156.0 ± 13.0 °C (at 760 Torr)	[6][9]
Density	0.992 g/cm ³ (at 25 °C)	[6]
Flash Point	58.9 °C	[6]
pKa	9.96 ± 0.29 (Predicted)	[9]
logP	-0.435	[6]

Synthesis and Mechanistic Insights

The synthesis of **(Tetrahydrofuran-3-yl)methanamine** is a key process for its application in various fields. Several routes have been developed, with a common and efficient method being the reductive amination of tetrahydrofuran-3-carboxaldehyde. This pathway is favored for its high yield and operational simplicity.

Reductive Amination Pathway

This synthetic approach leverages the reaction of an aldehyde with ammonia to form an intermediate imine, which is then reduced *in situ* to the corresponding primary amine. The choice of a reducing agent and catalyst is critical for the efficiency and selectivity of the reaction. Raney Nickel is a widely used catalyst for this transformation due to its high activity and efficacy in hydrogenating the C=N bond under moderate conditions.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow via reductive amination.

Experimental Protocol: Synthesis from Tetrahydrofuran-3-carboxaldehyde

This protocol describes a validated lab-scale synthesis yielding the target compound with high purity.^[5]

Materials:

- Tetrahydrofuran-3-carboxaldehyde (1.0 mol, 100.12 g)
- 15% Ammonia in Methanol solution (3.0 mol, 340 g)
- Raney Nickel (20.0 g)
- High-pressure reactor (autoclave)
- Methanol (for washing)

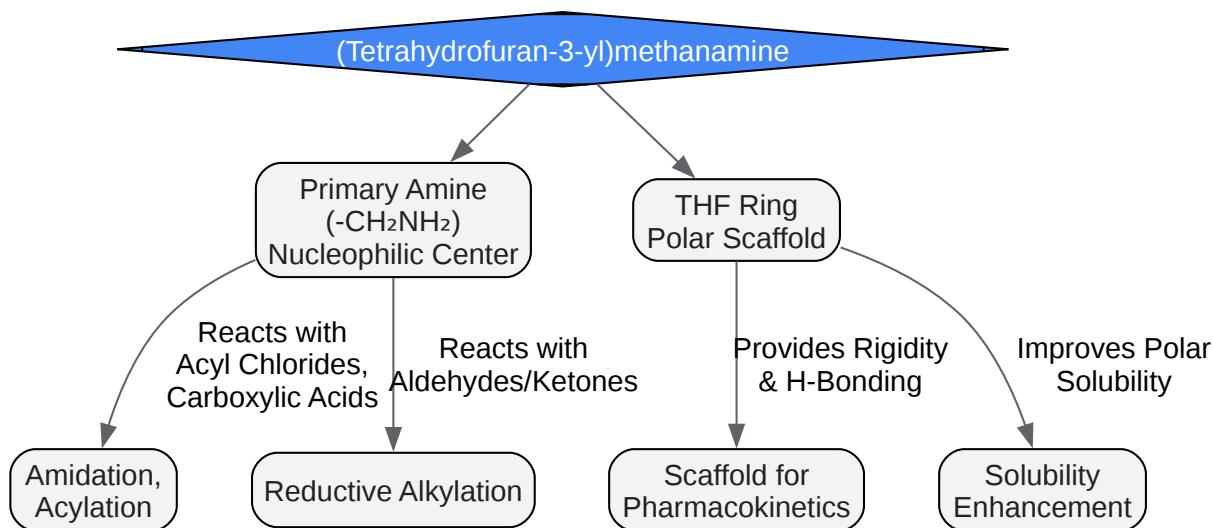
Procedure:

- **Reactor Charging:** To a suitable high-pressure reactor, add tetrahydrofuran-3-carboxaldehyde, the 15% ammonia in methanol solution, and the Raney Nickel catalyst.[\[5\]](#)
 - **Expert Insight:** The use of a significant molar excess of ammonia dissolved in methanol drives the equilibrium towards the formation of the imine intermediate and serves as the reaction solvent.
- **Pressurization and Reaction:** Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to 4 MPa with hydrogen.[\[5\]](#)
- **Heating and Agitation:** Begin stirring and heat the reactor to 60°C. Maintain these conditions for 12 hours.[\[5\]](#)
 - **Trustworthiness:** Continuous monitoring of pressure and temperature is crucial for safety and reaction consistency. A drop in pressure indicates hydrogen consumption and progress of the reduction.
- **Cooldown and Depressurization:** After 12 hours, cool the reactor to room temperature and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
- **Catalyst Removal:** Carefully filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of methanol to recover any adsorbed product.

- Expert Insight: Raney Nickel can be pyrophoric when dry. It should be kept wet with solvent at all times during handling and disposal.
- Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol and any excess ammonia.
- Product Isolation: The remaining liquid is the crude product, (**Tetrahydrofuran-3-yl)methanamine**. The reported yield for this procedure is approximately 99.5% (100.64 g).[5] Further purification can be achieved by vacuum distillation if required.

Alternative Synthetic Routes

Other notable synthetic pathways include a multi-step process starting from maleic glycol, which proceeds through cyclization, formylation, and finally reductive amination.[10] Another reported method involves a 6-step synthesis initiated by a Michael addition of nitromethane to diethyl maleate.[7][9] The selection of a specific route in a research or industrial setting depends on factors like raw material cost, scalability, and desired purity.


Analytical Characterization

To ensure the identity and purity of synthesized (**Tetrahydrofuran-3-yl)methanamine**, a combination of spectroscopic and chromatographic techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The ^1H NMR spectrum will show characteristic signals for the aminomethyl protons ($\text{CH}_2\text{-NH}_2$), the methine proton on the THF ring, and the methylene protons of the THF ring.[11][12]
- Mass Spectrometry (MS): GC-MS is a standard method to confirm the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the compound's exact mass (101.084 g/mol).[13]
- Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound, typically aiming for >97%.

Key Applications in Research and Development

The bifunctional nature of **(Tetrahydrofuran-3-yl)methanamine** makes it a highly valuable scaffold in chemical synthesis.^[1]

[Click to download full resolution via product page](#)

Caption: Role as a versatile bifunctional building block.

Agrochemical Synthesis: Dinotefuran

One of the most significant industrial applications of this compound is as a key intermediate in the synthesis of Dinotefuran.^{[7][9]} Dinotefuran is a third-generation neonicotinoid insecticide known for its broad-spectrum activity and systemic action.^[10] The synthesis involves coupling **(Tetrahydrofuran-3-yl)methanamine** with other reagents to construct the final complex molecule, where the THF-methylamine moiety is crucial for the molecule's bioactivity.

Pharmaceutical and Medicinal Chemistry

In drug discovery, the THF motif is found in numerous bioactive natural products and synthetic drugs.^[14] **(Tetrahydrofuran-3-yl)methanamine** provides a reliable and versatile starting point for constructing novel therapeutic agents.^{[1][2]}

- Scaffold for CNS-Active Agents: The polarity and rigid structure of the THF ring are beneficial for designing molecules that can interact with specific biological targets, including those in the central nervous system.[15]
- Library Synthesis: The reactive amine handle allows for its easy incorporation into compound libraries for high-throughput screening.[1] Through reactions like amidation and reductive amination, a diverse range of derivatives can be rapidly synthesized to explore structure-activity relationships (SAR).

Handling, Storage, and Safety

As a flammable liquid and chemical intermediate, proper handling and storage procedures are mandatory.

- Safety: The compound is classified as a flammable liquid (UN number: 1993, Hazard Class 3).[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated chemical fume hood. Avoid breathing vapors.[8]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.

Conclusion

(Tetrahydrofuran-3-yl)methanamine is more than a simple chemical intermediate; it is a foundational building block that enables significant advancements in both agriculture and medicine. Its straightforward and high-yield synthesis, combined with the versatile reactivity of its primary amine and the beneficial properties of its THF core, ensures its continued importance. For researchers and developers, a thorough understanding of its properties and synthesis is essential for leveraging its full potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]
- 2. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]
- 3. 1-(tetrahydrofuran-3-yl)methanamine|1-(tetrahydrofuran-3-yl)methanamine|165253-31-6-- Zhejiang Jieda Technology Co., Ltd. [zhejiangjieda.com]
- 4. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran-3-yl)methanamine synthesis - chemicalbook [chemicalbook.com]
- 6. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]
- 7. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 10. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 11. Tetrahydrofuran-3-yl)methanamine(165253-31-6) 1H NMR spectrum [chemicalbook.com]
- 12. 165253-31-6|(Tetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [(Tetrahydrofuran-3-yl)methanamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069705#tetrahydrofuran-3-yl-methanamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com